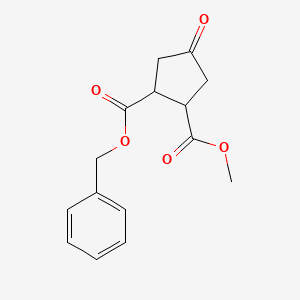

1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate

Beschreibung

1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate is a bicyclic ester featuring a cyclopentane ring substituted with a ketone group (4-oxo) and two ester moieties (benzyl and methyl) at positions 1 and 2. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of enantiomerically enriched structures for pharmaceuticals and agrochemicals. Its structural rigidity and functional group diversity make it valuable for stereoselective transformations, such as cycloadditions or reductions .

Eigenschaften

IUPAC Name |

2-O-benzyl 1-O-methyl 4-oxocyclopentane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-19-14(17)12-7-11(16)8-13(12)15(18)20-9-10-5-3-2-4-6-10/h2-6,12-13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBOISVEVUERBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CC1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sequential Esterification of Cyclopentane Precursors

A foundational method involves the stepwise esterification of 4-oxocyclopentane-1,2-dicarboxylic acid. The process begins with selective protection of the carboxylic acid groups using benzyl and methyl esters. In a typical procedure, the dicarboxylic acid is treated with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) to form the benzyl ester. Subsequent methylation of the remaining carboxylic acid group is achieved using methyl iodide (CH₃I) under similar basic conditions.

Key Reaction Conditions:

One-Pot Dual Esterification

Modern adaptations employ a one-pot strategy to reduce purification steps. A mixture of benzyl bromide and methyl chloroformate is introduced to the dicarboxylic acid in the presence of N,N-diisopropylethylamine (DIPEA). This method leverages the differing reactivity of alkylating agents to achieve regioselective ester formation.

Optimization Highlights:

-

Base: DIPEA outperforms K₂CO₃ in minimizing side reactions.

-

Solvent: Acetonitrile enhances reaction homogeneity.

-

Yield: Improved to 78–82% with reduced reaction time (4–6 hours).

Asymmetric Synthesis for Stereochemical Control

Chiral Auxiliary-Mediated Routes

The cis-configuration of the ester groups necessitates stereocontrolled synthesis. A notable approach utilizes (1S,2R)-cyclopentane-1,2-diol as a chiral template. Mitsunobu reaction conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate the coupling of benzyl and methyl alcohols to the diol, followed by oxidation of the cyclopentane ring to introduce the ketone group.

Critical Parameters:

Catalytic Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of a prochiral diketone intermediate offers an enantioselective route. The diketone, synthesized from dimethyl 4-oxocyclopentane-1,2-dicarboxylate, undergoes hydrogenation in the presence of a chiral phosphine ligand (e.g., (R)-BINAP).

Performance Metrics:

Continuous Flow Synthesis for Scalability

Microreactor-Based Esterification

Industrial-scale production favors continuous flow systems to enhance reproducibility. In this setup, 4-oxocyclopentane-1,2-dicarboxylic acid and alkylating agents (benzyl bromide, methyl iodide) are pumped through a temperature-controlled microreactor packed with solid-supported base (e.g., polymer-bound DBU).

Advantages Over Batch Reactors:

-

Residence Time: 8–10 minutes vs. 6–8 hours in batch

-

Purity: >98% by HPLC due to minimized side reactions

Catalytic Deprotection and Functionalization

Hydrogenolytic Removal of Benzyl Groups

Post-synthesis modifications often require selective deprotection. Palladium on carbon (Pd/C) catalyzes the hydrogenolysis of the benzyl ester under mild conditions, preserving the methyl ester and ketone functionalities.

Standard Protocol:

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for structural confirmation. Key spectroscopic signatures include:

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.

Medicine: Research into its derivatives might reveal new therapeutic agents with unique modes of action.

Industry: It can be employed in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering biochemical pathways. The molecular targets and pathways involved would vary based on the compound’s structure and the nature of its interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Cyclopentane and Pyrrolidine Families

(1R,2S)-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (CAS 1001666-74-5)

- Structure : Shares the 4-oxocyclopentane core but lacks the benzyl group; both ester groups are methyl.

- Synthesis : Derived from racemic dimethyl 4-oxocyclopentane-1,2-dicarboxylate via NaBH4 reduction, followed by purification .

- Properties : Lower molecular weight (200.19 g/mol vs. 290.27 g/mol for the target compound) and reduced lipophilicity due to the absence of the aromatic benzyl group.

- Applications : Primarily used in stereochemical studies and as a precursor for hydroxylated derivatives .

1-Benzyl 2-methyl (S)-4-oxopyrrolidine-1,2-dicarboxylate (CAS 16217-15-5)

- Structure : Replaces the cyclopentane ring with a pyrrolidine (5-membered ring containing nitrogen) and retains the 4-oxo group.

- Synthesis: Prepared from (S)-proline derivatives via esterification under acidic conditions (e.g., H2SO4 in methanol) .

- Reactivity : The nitrogen atom in pyrrolidine enables coordination with metals and participation in base-catalyzed reactions, unlike the purely hydrocarbon cyclopentane ring.

- Applications : Used in peptide synthesis and as a building block for arginase inhibitors .

Functional Group Variants

(2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS 57653-35-7)

- Structure : Features a hydroxyl group at position 4 instead of a ketone.

- Properties : Increased polarity and hydrogen-bonding capacity, enhancing water solubility compared to the 4-oxo derivative.

- Synthesis : Achieved via selective reduction of the ketone group using NaBH4 or catalytic hydrogenation .

- Applications : Valuable in chiral resolution and as a precursor for glycosidase inhibitors .

1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate (CAS 71170-89-3)

- Structure : Substitutes the cyclopentane ring with a piperidine (6-membered nitrogen-containing ring) and uses a tert-butyl ester.

- Stability : The tert-butyl group enhances steric protection of the ester, improving stability under basic conditions.

- Hazards : Classified as acutely toxic (Category 4) and a respiratory irritant, unlike the target compound, which lacks reported toxicity data .

Table 1: Key Properties of Selected Compounds

Biologische Aktivität

1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate, also known as (cis)-1-benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate, is a bicyclic compound characterized by a cyclopentane ring with two carboxylate groups and a benzyl substituent. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article aims to consolidate current knowledge on the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C15H16O5

- Molecular Weight : 276.28 g/mol

- CAS Number : 164916-54-5

- Density : 1.249 g/cm³ (predicted)

- Boiling Point : Approximately 412.7 °C (predicted)

Synthesis

The synthesis of (cis)-1-benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate can be achieved through various organic reactions that involve the cyclization of precursors containing carboxylic acid functionalities and benzyl groups. The reaction pathways typically focus on achieving stereochemical specificity due to the presence of chiral centers in the compound.

Antimicrobial Properties

Recent studies have indicated that compounds similar to (cis)-1-benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate exhibit significant antimicrobial activity. The presence of the benzyl group is believed to enhance lipophilicity, allowing for better membrane penetration and interaction with microbial targets. For example, derivatives of dicarboxylates have shown efficacy against various bacterial strains by disrupting cell wall synthesis or function.

Anti-inflammatory Effects

Research has suggested that dicarboxylates can modulate inflammatory pathways. In vitro studies have demonstrated that (cis)-1-benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate may inhibit the production of pro-inflammatory cytokines in macrophages. This anti-inflammatory property could be attributed to its ability to interfere with signaling pathways involved in inflammation.

Cytotoxic Activity

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound appears to induce apoptosis in specific cancer cells, potentially through the activation of caspase pathways. Further research is needed to elucidate the exact mechanisms involved and to assess the selectivity of this cytotoxicity.

Study on Antimicrobial Activity

A study conducted by researchers at a university laboratory focused on evaluating the antimicrobial properties of various dicarboxylates, including (cis)-1-benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics. This suggests potential for development as an antimicrobial agent.

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| (cis)-1-benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate | 32 | Staphylococcus aureus |

| Control Antibiotic | 16 | Staphylococcus aureus |

Study on Anti-inflammatory Activity

In another study published in a pharmacological journal, (cis)-1-benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate was tested for its ability to reduce inflammation in a murine model of arthritis. The administration of this compound resulted in a significant reduction in paw swelling and serum levels of inflammatory markers compared to the control group.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-Benzyl 2-methyl 4-oxocyclopentane-1,2-dicarboxylate, and how can reaction efficiency be optimized?

Methodological Answer:

The compound is synthesized via esterification or transesterification of cyclopentanone-derived precursors. Key steps include:

- Catalyzed esterification: Use acid catalysts (e.g., sulfuric acid) under anhydrous conditions to minimize hydrolysis.

- Temperature control: Maintain 60–80°C to balance reaction rate and byproduct formation.

- Protecting groups: Protect the ketone group (4-oxo) during benzyl/methyl ester formation to avoid side reactions.

Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation. For reproducibility, ensure inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

Advanced: How can stereochemical outcomes in the cyclopentane ring of the compound be analyzed, and what techniques resolve ambiguities in NMR data?

Methodological Answer:

Stereochemical analysis requires:

- Nuclear Overhauser Effect Spectroscopy (NOESY): To determine spatial proximity of protons in the cyclopentane ring.

- Chiral HPLC: Separate enantiomers using columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases.

- X-ray crystallography: Resolve absolute configuration discrepancies by growing single crystals in slow-evaporation setups (e.g., dichloromethane/hexane).

For conflicting NMR data (e.g., overlapping peaks), use variable-temperature NMR to decouple dynamic effects or apply DFT-based chemical shift predictions to validate assignments .

Basic: What safety precautions are critical when handling this compound in lab settings?

Methodological Answer:

Refer to safety protocols for structurally similar benzyl esters:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Spill management: Absorb with inert materials (vermiculite) and dispose as hazardous waste.

- First aid: For skin contact, wash immediately with soap/water (≥15 minutes); for eye exposure, irrigate with saline (10–15 minutes) and consult an ophthalmologist .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to:

- Map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbons).

- Calculate activation energies for benzyl vs. methyl ester cleavage.

Validate predictions experimentally using kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) and isotopic labeling (¹⁸O tracing) to confirm mechanistic pathways .

Basic: What analytical techniques are most effective for purity assessment and structural confirmation?

Methodological Answer:

- High-resolution mass spectrometry (HRMS): Confirm molecular formula via exact mass (e.g., ESI+ mode, resolving power >30,000).

- Multinuclear NMR (¹H, ¹³C, DEPT-135): Assign all protons and carbons; compare with literature data for analogous cyclopentane dicarboxylates.

- Thermogravimetric analysis (TGA): Assess thermal stability and detect solvent residues.

For trace impurities (<1%), use LC-MS/MS with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) .

Advanced: How can researchers address contradictory data in the compound’s environmental persistence or toxicity profiles?

Methodological Answer:

Contradictions arise from varying test models (e.g., microbial vs. mammalian systems). Mitigate via:

- Standardized assays: Use OECD Guidelines 301 (ready biodegradability) or 471 (Ames test) for consistency.

- Metabolite profiling: Identify degradation products via GC-MS or HPLC-QTOF to clarify toxicity mechanisms.

- Cross-species comparisons: Compare cytotoxicity (e.g., IC₅₀ in HepG2 vs. HEK293 cells) to isolate species-specific effects.

Reference EPA risk evaluation frameworks for phthalate analogs to design robust ecotoxicity studies .

Basic: What storage conditions preserve the compound’s stability over long-term use?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Humidity control: Use desiccants (silica gel) in sealed containers to avoid hydrolysis.

- Inert atmosphere: Purge vials with argon before sealing to limit oxidation.

Periodically validate stability via HPLC purity checks and Karl Fischer titration for moisture content .

Advanced: What strategies enable selective functionalization of the 4-oxo group without disrupting the ester moieties?

Methodological Answer:

- Protecting group chemistry: Temporarily block esters with tert-butyldimethylsilyl (TBDMS) groups before oxidizing/reducing the ketone.

- Chemoselective reagents: Use NaBH₄/CeCl₃ (Luche conditions) for selective ketone reduction to alcohols.

- Catalytic asymmetric oxidation: Employ Sharpless epoxidation catalysts (e.g., Ti(OiPr)₄, dialkyl tartrates) for enantioselective transformations.

Monitor selectivity via in situ IR spectroscopy or reaction calorimetry to optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.